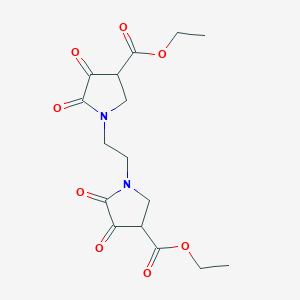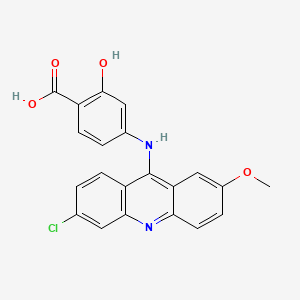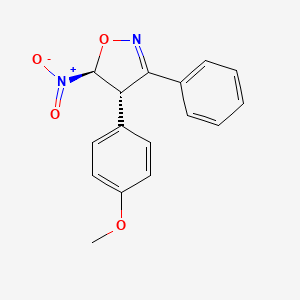
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
-
Visible Light-Induced Condensation Cyclization
Industrial Production Methods
Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.
化学反応の分析
Types of Reactions
-
Oxidation
- Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
-
Reduction
- Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution
- Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
科学的研究の応用
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Exhibits antimicrobial and antifungal properties.
- Potential use as a probe in biological assays to study enzyme interactions.
-
Medicine
- Explored for its antitumor and anticonvulsant activities.
- Potential therapeutic agent for treating various diseases, including cancer and epilepsy .
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Inflammation: It may exert anti-inflammatory effects by inhibiting key inflammatory mediators .
類似化合物との比較
Similar Compounds
-
Quinazolin-4(3H)-one
- Lacks the chloro and methoxyphenyl substituents.
- Exhibits similar biological activities but with different potency and selectivity.
-
2-Phenylquinazolin-4(3H)-one
- Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
- Shows distinct chemical reactivity and biological properties.
-
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
- Contains a benzothiadiazine ring instead of a quinazolinone ring.
- Possesses unique pharmacological activities and applications .
Uniqueness
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
特性
CAS番号 |
61680-18-0 |
|---|---|
分子式 |
C15H11ClN2O3 |
分子量 |
302.71 g/mol |
IUPAC名 |
7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChIキー |
PBOLHGYAUHQYNK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)


![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)






